N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a pyrazole ring, and a benzo[d][1,3]dioxole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Benzo[d][1,3]dioxole Moiety: This step involves the coupling of the isoxazole intermediate with a benzo[d][1,3]dioxole derivative using a palladium-catalyzed cross-coupling reaction.
Formation of the Pyrazole Ring: The pyrazole ring is typically formed through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Final Coupling and Functionalization: The final step involves the coupling of the pyrazole intermediate with the isoxazole intermediate, followed by functionalization to introduce the methoxy and carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, given its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Research: It is used in studies investigating the mechanisms of action of various biological pathways, particularly those involving signal transduction and gene expression.
Chemical Biology: The compound serves as a tool for probing the structure-activity relationships of related molecules and for developing new therapeutic agents.
Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide: This compound is unique due to its specific combination of functional groups and its potential biological activities.
Benzo[d][1,3]dioxole Derivatives: Compounds containing the benzo[d][1,3]dioxole moiety are known for their diverse biological activities, including anticancer and antimicrobial properties.
Isoxazole Derivatives: Isoxazole-containing compounds are studied for their anti-inflammatory and analgesic effects.
Pyrazole Derivatives: Pyrazole-based compounds are widely researched for their roles as enzyme inhibitors and therapeutic agents.
Uniqueness
This compound stands out due to its multi-functional nature, combining the properties of benzo[d][1,3]dioxole, isoxazole, and pyrazole rings. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various scientific applications.
Properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5/c1-21-8-12(17(19-21)23-2)16(22)18-7-11-6-14(26-20-11)10-3-4-13-15(5-10)25-9-24-13/h3-6,8H,7,9H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYMJCLPZITIKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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